Methyl 5-formyl-2-(piperidin-1-yl)benzoate
Overview
Description
Methyl 5-formyl-2-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C14H17NO3 This compound features a benzoate ester functional group, a formyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate typically involves the reaction of 5-formyl-2-hydroxybenzoic acid with piperidine and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate esterification. The reaction conditions often include:
Reflux temperature: Around 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-formyl-2-(piperidin-1-yl)benzoic acid
Reduction: Methyl 5-hydroxymethyl-2-(piperidin-1-yl)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Methyl 5-formyl-2-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-2-(morpholin-4-yl)benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Methyl 5-formyl-2-(piperidin-1-yl)benzoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the formyl group and the piperidine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-formyl-2-piperidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZHUQIHFBIKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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